5-Methylbenzothiazole 5-Methylbenzothiazole
Brand Name: Vulcanchem
CAS No.: 2942-16-7
VCID: VC3745518
InChI: InChI=1S/C8H7NS/c1-6-2-3-8-7(4-6)9-5-10-8/h2-5H,1H3
SMILES: CC1=CC2=C(C=C1)SC=N2
Molecular Formula: C8H7NS
Molecular Weight: 149.21 g/mol

5-Methylbenzothiazole

CAS No.: 2942-16-7

Cat. No.: VC3745518

Molecular Formula: C8H7NS

Molecular Weight: 149.21 g/mol

* For research use only. Not for human or veterinary use.

5-Methylbenzothiazole - 2942-16-7

Specification

CAS No. 2942-16-7
Molecular Formula C8H7NS
Molecular Weight 149.21 g/mol
IUPAC Name 5-methyl-1,3-benzothiazole
Standard InChI InChI=1S/C8H7NS/c1-6-2-3-8-7(4-6)9-5-10-8/h2-5H,1H3
Standard InChI Key SEBIXVUYSFOUEL-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)SC=N2
Canonical SMILES CC1=CC2=C(C=C1)SC=N2

Introduction

Chemical Structure and Properties

5-Methylbenzothiazole consists of a benzothiazole core with a methyl group substituted at the 5-position of the benzene ring. The benzothiazole structure features a benzene ring fused with a thiazole ring containing a nitrogen and sulfur atom, creating a versatile heterocyclic system.

Physical Properties

Based on related benzothiazole derivatives, the following properties can be inferred for 5-Methylbenzothiazole:

PropertyExpected ValueNotes
Molecular FormulaC₈H₇NSConsistent with benzothiazole structure plus methyl group
Molecular WeightApproximately 149.21 g/molCalculated based on atomic weights
Physical StateSolid at room temperatureTypical for benzothiazole derivatives
SolubilityLimited water solubility, good solubility in organic solventsCharacteristic of benzothiazole compounds
Melting PointExpected range: 90-130°CEstimated based on similar compounds
Boiling PointExpected range: 270-310°CEstimated based on similar compounds

The chemical behavior of 5-Methylbenzothiazole is influenced by the electron distribution within its heterocyclic system, with the methyl group at position 5 contributing electron density to the aromatic ring through an inductive effect.

Synthetic Methods

General Synthesis Approaches

The synthesis of methylated benzothiazoles typically follows several established routes, which can be adapted for 5-Methylbenzothiazole production:

  • Cyclization of appropriate 2-aminothiophenol derivatives with carboxylic acids or aldehydes

  • Condensation reactions involving methylated anilines and sulfur-containing reagents

  • Direct functionalization of the benzothiazole core through controlled methylation

Biological Activities and Applications

Medicinal Chemistry Applications

Benzothiazole derivatives have demonstrated diverse pharmacological activities. While specific data for 5-Methylbenzothiazole is limited, the broader class of compounds has shown:

ActivityPotential MechanismRelated Research
AntimicrobialCell membrane disruption, enzyme inhibitionBenzothiazole derivatives show activity against both Gram-positive and Gram-negative bacteria
AnticancerApoptosis induction, enzyme inhibitionBenzothiazole compounds demonstrate cytotoxicity against various cancer cell lines
Anti-inflammatoryInhibition of inflammatory mediatorsReduction of inflammatory processes observed in preliminary studies
AntioxidantFree radical scavengingProtection against oxidative stress

The benzothiazole scaffold is recognized as "an important heterocyclic compound, which is common and integral feature of a variety of natural products and pharmaceutical agents" .

Industrial Applications

Beyond pharmaceutical applications, benzothiazole derivatives find use in:

  • Dye production and pigmentation

  • Polymer stabilization

  • Corrosion inhibition

  • Agricultural chemicals

  • Imaging agents and contrast media

Structural Relatives and Comparisons

Related Compounds

Several structurally related compounds provide insight into the potential properties of 5-Methylbenzothiazole:

CompoundStructural DifferenceNotable Properties
5-Amino-2-methylbenzothiazoleAmino group at position 2, methyl at position 5Density: 1.607 g/mL, Melting Point: 215°C, higher polarity due to amino group
2-MethylbenzothiazoleMethyl group at position 2 instead of 5Subject of gas phase reaction studies with OH radicals
2-Amino-5-methylbenzothiazoleAmino group at position 2, methyl at position 5Serves as an intermediate in pharmaceutical synthesis

Structure-Activity Relationships

The position of substituents on the benzothiazole core significantly impacts biological activity and physical properties:

"Electron-withdrawing groups increase reactivity but reduce solubility, whereas electron-donating groups (e.g., -CH3) improve lipophilicity and membrane permeability".

The methyl group at position 5 in 5-Methylbenzothiazole would be expected to:

  • Increase lipophilicity compared to unsubstituted benzothiazole

  • Potentially enhance membrane permeability

  • Modify the electronic properties of the heterocyclic system

Research Findings

Environmental Considerations

Related research on benzotriazole compounds suggests potential environmental implications for benzothiazole derivatives:

"The aerobic biodegradation of 5-methyl-benzotriazole (5-TTri) was optimized using lab-scale setups and activated sludge communities (ASC) collected from three wastewater treatment plants" .

While this specifically refers to benzotriazole rather than benzothiazole, it highlights the importance of understanding biodegradation pathways for heterocyclic compounds in environmental contexts.

Medicinal Chemistry Research

Benzothiazole derivatives have been extensively studied for medicinal applications:

"Benzothiazole (BTA) and its derivs. are the most important heterocyclic compds., which are common and integral feature of a variety of natural products and pharmaceutical agents. BTA shows a variety of pharmacol. properties, and its analogs offer a high degree of structural diversity that has proven useful for the search of new therapeutic agents" .

This suggests that 5-Methylbenzothiazole may possess pharmacological potential worth investigating.

Chemical Reactivity and Modifications

Reactive Sites

5-Methylbenzothiazole possesses several sites for potential chemical modifications:

  • The nitrogen atom in the thiazole ring (nucleophilic)

  • The aromatic system (electrophilic aromatic substitution)

  • The methyl group (functionalization through radical or oxidative processes)

  • The 2-position (electrophilic attack)

Common Reactions

Typical reactions of benzothiazole derivatives include:

Reaction TypeDescriptionPotential Application
Electrophilic SubstitutionIntroduction of functional groups to the aromatic ringCreation of more complex derivatives
Nucleophilic SubstitutionReplacement of leaving groups at the 2-positionSynthesis of 2-substituted derivatives
OxidationModification of the methyl group or sulfur atomCreation of sulfoxides or sulfones
Metal-catalyzed Cross-couplingFormation of C-C bondsSynthesis of extended aromatic systems

Analytical Methods

Identification Techniques

Common analytical techniques for characterizing 5-Methylbenzothiazole include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry (MS)

  • Infrared Spectroscopy (IR)

  • X-ray Crystallography

  • High-Performance Liquid Chromatography (HPLC)

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